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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464 Get Quote

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-1,3,4-
trimethylbenzene, a substituted aromatic ether of interest to researchers in organic synthesis

and medicinal chemistry. This document moves beyond a simple data sheet to offer insights

into its synthesis, characterization, and potential applications, grounded in established

chemical principles.

Part 1: Core Identification and Physicochemical
Properties
2-Methoxy-1,3,4-trimethylbenzene, also known by its synonym 2,3,6-trimethylanisole, is a

polysubstituted aromatic compound. Its structure features a benzene ring with three methyl

groups and one methoxy group, leading to a specific substitution pattern that dictates its

chemical reactivity and physical properties.

Chemical Identifiers
A clear and unambiguous identification of a chemical substance is paramount for research and

regulatory purposes. The key identifiers for 2-Methoxy-1,3,4-trimethylbenzene are

summarized below.
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Identifier Value Source

IUPAC Name
2-methoxy-1,3,4-

trimethylbenzene
[1]

CAS Number 21573-36-4 [1][2][3]

Synonyms
2,3,6-Trimethylanisole,

Anisole, 2,3,6-trimethyl-
[2][3]

Molecular Formula C₁₀H₁₄O [1][4]

InChI Key
MIOQAXCZXWHELT-

UHFFFAOYSA-N
[1][3]

SMILES CC1=C(C(=C(C=C1)C)OC)C [1]

Physicochemical Data
The physical and chemical properties of a compound are critical for its handling, storage, and

application in experimental setups.

Property Value Source

Molecular Weight 150.22 g/mol [1][2]

Appearance Liquid (at standard conditions) [5]

LogP 2.62 [4]

Polar Surface Area 9.23 Å² [4]

Part 2: Synthesis of 2-Methoxy-1,3,4-
trimethylbenzene
The most direct and logical synthetic route to 2-Methoxy-1,3,4-trimethylbenzene is through

the O-methylation of its corresponding phenolic precursor, 2,3,6-trimethylphenol. This

transformation is a classic example of the Williamson ether synthesis, a robust and widely used

method for preparing ethers.
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Synthetic Strategy: The Causality Behind Experimental
Choices
The hydroxyl group of a phenol is weakly acidic and can be deprotonated by a suitable base to

form a nucleophilic phenoxide ion. This phenoxide is a significantly stronger nucleophile than

the parent phenol, enabling it to readily attack an electrophilic methylating agent, such as

dimethyl sulfate or methyl iodide, in an Sₙ2 reaction.

Choice of Precursor: 2,3,6-trimethylphenol is the logical starting material as it possesses the

required carbon skeleton. This precursor is industrially produced via the vapor-phase

methylation of m-cresol.[2]

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium

hydroxide (NaOH) is sufficient to deprotonate the phenol. The choice of a weaker base like

K₂CO₃ can sometimes offer better control and minimize side reactions compared to stronger

bases like sodium hydride (NaH).

Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is an effective and economical

methylating agent. It is a potent electrophile and reacts efficiently with the phenoxide.

However, it is highly toxic and must be handled with extreme care. Methyl iodide (CH₃I) is an

alternative, though it is more volatile and light-sensitive.

Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is

ideal for this reaction. These solvents can dissolve the ionic phenoxide intermediate and do

not interfere with the Sₙ2 reaction by solvating the nucleophile too strongly.

Experimental Protocol: Synthesis via O-Methylation
This protocol describes a representative procedure for the synthesis of 2-Methoxy-1,3,4-
trimethylbenzene from 2,3,6-trimethylphenol.

Materials:

2,3,6-trimethylphenol

Potassium carbonate (K₂CO₃), anhydrous
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Dimethyl sulfate ((CH₃)₂SO₄)

Acetone, anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux

condenser, add 2,3,6-trimethylphenol (1.0 eq) and anhydrous acetone. Stir the mixture until

the phenol is completely dissolved.

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will

become a suspension.

Methylation: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the

suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Progress: Heat the reaction mixture to reflux and maintain for 3-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by

observing the disappearance of the starting phenol.

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Rinse the filter cake with a small amount of acetone.

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under

reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the

organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The crude 2-Methoxy-1,3,4-trimethylbenzene can be purified by vacuum

distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

2,3,6-Trimethylphenol

Potassium 2,3,6-trimethylphenoxide
(in situ intermediate)

Deprotonation

K₂CO₃ in Acetone
2-Methoxy-1,3,4-trimethylbenzene

SN2 Attack

Dimethyl Sulfate
((CH₃)₂SO₄)

Purification
(Distillation/Chromatography)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methoxy-1,3,4-trimethylbenzene.

Part 3: Spectroscopic and Analytical
Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a

complete set of experimental spectra for 2-Methoxy-1,3,4-trimethylbenzene is not readily

available in public databases, this section provides available experimental data and predicted

spectral characteristics.

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.
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Mass Spectrometry Data Value Source

Molecular Ion (M⁺) m/z 150 [1]

Major Fragment m/z 135 [1]

The major fragment at m/z 135 corresponds to the loss of a methyl group (CH₃), a common

fragmentation pathway for anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR spectra for 2-Methoxy-1,3,4-trimethylbenzene (CAS 21573-

36-4) are not available in extensively searched public-domain databases. The following data is

predicted based on established principles of NMR spectroscopy and is intended to guide

researchers in the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectrum (in CDCl₃):

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.1 ppm),

corresponding to the two adjacent protons on the benzene ring.

Methoxy Protons: A singlet at approximately 3.8 ppm, integrating to 3 protons, is

characteristic of the -OCH₃ group.

Methyl Protons: Three distinct singlets are expected for the three methyl groups on the

aromatic ring, likely in the range of 2.1-2.4 ppm, each integrating to 3 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Aromatic Carbons: Six signals are expected in the aromatic region (~120-160 ppm). The

carbon attached to the methoxy group will be the most downfield, followed by the other

substituted carbons.

Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy carbon.

Methyl Carbons: Three distinct signals in the aliphatic region (~15-25 ppm) are expected for

the three methyl groups.
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Gas Chromatography
The NIST Chemistry WebBook confirms the availability of gas chromatography data for this

compound. An experimental Kovats retention index is reported, which is a useful parameter for

identification in GC-MS analysis.[3]

Analytical Data Value Source

Kovats Retention Index

(Standard Non-polar column)
1163 [1]

Part 4: Safety and Handling
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-Methoxy-1,3,4-
trimethylbenzene (CAS 21573-36-4) was not available from major suppliers at the time of this

writing. The information below is based on general best practices for handling aromatic ethers

and data for the related isomer, 2,4,6-trimethylanisole. This information should be used for

guidance only, and a comprehensive risk assessment should be performed before handling this

chemical.

General Handling:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of vapors and contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Safety Profile for Isomer 2,4,6-Trimethylanisole (CAS 4028-66-4): The following data is for a

structural isomer and should be considered indicative, not definitive.
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Hazard Class
GHS
Pictogram

Signal Word
Hazard
Statements

Precautionary
Statements

Acute Toxicity /

Eye Irritation /

STOT SE

GHS07

(Exclamation

mark)

Warning

H302+H312+H3

32: Harmful if

swallowed, in

contact with skin

or if inhaled.

H319: Causes

serious eye

irritation. H335:

May cause

respiratory

irritation.

P261: Avoid

breathing

vapours. P271:

Use only

outdoors or in a

well-ventilated

area. P280:

Wear protective

gloves/eye

protection.

Part 5: Applications in Research and Drug
Development
While specific applications of 2-Methoxy-1,3,4-trimethylbenzene in marketed drugs are not

prominent, its value lies in its potential as a synthetic intermediate and a building block in

medicinal chemistry.

Scaffold for Complex Molecules: The substituted anisole motif is present in numerous

biologically active compounds. The specific substitution pattern of 2-methoxy-1,3,4-
trimethylbenzene provides a unique starting point for the synthesis of more complex

molecules. The methoxy group can be a site for further functionalization (e.g., O-

demethylation to reveal a phenol) or can be used to modulate the electronic properties of the

aromatic ring.

Modulation of Physicochemical Properties: In drug design, the introduction of methyl and

methoxy groups can influence key properties such as lipophilicity, metabolic stability, and

receptor binding. The methoxy group can act as a hydrogen bond acceptor, while the methyl

groups can enhance binding through hydrophobic interactions.

Analytical Standard: Given its defined structure and available chromatographic data, this

compound could serve as an internal or reference standard in the analysis of related
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aromatic compounds by GC or LC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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